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Compound of Interest

Compound Name: Avibactam Sodium

Cat. No.: B1665336

For Researchers, Scientists, and Drug Development Professionals

Avibactam is a novel, non--lactam 3-lactamase inhibitor that restores the in vitro activity of
ceftazidime against a broad spectrum of Gram-negative bacteria producing Ambler class A, C,
and some D B-lactamases.[1][2] Its combination with ceftazidime (CZA) represents a critical
therapeutic option against multidrug-resistant (MDR) pathogens. Evaluating the efficacy of
ceftazidime-avibactam in relevant animal models of infection is a cornerstone of preclinical
development, providing essential pharmacokinetic/pharmacodynamic (PK/PD) data to inform
clinical dosing strategies.

These application notes provide a summary of quantitative data and detailed experimental
protocols from key studies utilizing avibactam in various animal infection models.

Murine Pneumonia / Lung Infection Model

The murine lung infection model is crucial for evaluating antibiotic efficacy against respiratory
pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Studies often use
neutropenic mice to simulate conditions in immunocompromised patients.

Experimental Workflow: Murine Pneumonia Model
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Y
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Caption: Workflow for a neutropenic murine pneumonia model.
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Quantitative Data Summary: Murine Lung Infection
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(NDM-1- (~80 mg/kg
producing) IP g8h)

Detailed Protocol: Neutropenic Murine Pneumonia
Model for P. aeruginosa

This protocol is synthesized from methodologies described in cited literature.[3][4][9]
e Animal Preparation:
o Use female ICR or BALB/c mice weighing approximately 25 g.[4][9]

o Induce neutropenia by administering two intraperitoneal (IP) injections of
cyclophosphamide. The first dose (150 mg/kg) is given four days prior to infection, and the
second dose (100 mg/kg) is given one day before infection. This renders the mice
neutropenic for the duration of the experiment.

e Inoculum Preparation:

o Culture the desired P. aeruginosa strain overnight on appropriate agar (e.g., Tryptic Soy
Agar).

o Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired
optical density.

o Adjust the bacterial suspension to the target concentration (e.g., 2 x 108 CFU/mL) for
inoculation.[9]

« Infection Procedure:
o Anesthetize the mice lightly (e.g., isoflurane or 7.5% chloral hydrate).[9][10]

o Inoculate a 20-50 uL bacterial suspension intranasally to induce pneumonia.[9][10] This
results in an initial lung inoculum of approximately 1076 to 107 CFU.[10]

e Treatment Administration:
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o Initiate treatment at a defined time point, typically 2 to 3 hours post-infection.[9][10]

o Administer ceftazidime-avibactam (or comparator/vehicle control) via a relevant route,
such as subcutaneous (SC) injection or intravenous (IV) infusion. Dosing regimens are
designed to simulate human plasma exposures.[3]

o Efficacy Assessment:
o At the end of the treatment period (e.g., 24 hours), euthanize the mice.
o Aseptically remove the lungs and place them in sterile saline or PBS.
o Homogenize the lung tissue using a mechanical homogenizer.

o Perform serial dilutions of the lung homogenate and plate on appropriate agar to
enumerate the bacterial load (CFU/g of lung tissue).

o Efficacy is determined by comparing the change in log10 CFU in treated groups relative to
untreated controls at 0-hour and 24-hour time points.[3]

Murine Sepsis (Septicemia) Model

The sepsis model evaluates an antibiotic's ability to prevent mortality from a systemic,
overwhelming infection. It is particularly useful for assessing efficacy against pathogens that
cause bacteremia.

Experimental Workflow: Murine Sepsis Model
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Phase 1: Preparation

Pathogen Culture Animal Acclimatization
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(Suspend in mucin for enhanced virulence)

Phase 2: Infection & Treatment
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Administer Treatment
(e.g., 1 and 4 hours post-infection)

Phase 3: Outcame Assessment

Y
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Caption: Workflow for a murine sepsis model to determine ED50.

Quantitative Data Summary: Murine Sepsis Model
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Pathogen ] o CZA 4:1 Comparator
. Animal Ceftazidime .
(Resistance Ratio ED50 ED50 Reference
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Mechanism) (mglkg) (mglkg)
K. ) Piperacillin-
Murine
pneumoniae ) ) >128 27 Tazobactam: [1][11]
Septicemia
(CTX-M) >90
) ) Piperacillin-
E. coli (CTX- Murine
) ) >128 14 Tazobactam: [1][11]
M) Septicemia
>90
) Piperacillin-
E. cloacae Murine
' _ >128 2 Tazobactam: [1][11]
(AmpC) Septicemia
>90
K. : -
_ Murine Ceftazidime
pneumoniae ) ) 0.06 <1.5 [1][11]
] Septicemia alone: <1.5
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E. coli Murine Ceftazidime
. _ _ 0.25 9 [1][11]
(Susceptible) Septicemia alone: 9

ED50 (50% effective dose) is reported as the dose of the antibiotic component (ceftazidime)
that protects 50% of the animals from death.[11]

Detailed Protocol: Murine Sepsis Model

This protocol is based on the methodology for determining ED50 values.[1][11]

» Animal and Pathogen Preparation:

o

Use female mice (e.g., CD-1) weighing 18-22 g.

[¢]

Culture the bacterial strain (e.g., E. coli, K. pneumoniae) overnight.

[¢]

Prepare the inoculum by suspending the bacteria in a virulence-enhancing agent like 5%
hog gastric mucin. The final concentration is adjusted to be lethal within 48 hours for
untreated animals.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

¢ Infection and Treatment:

o Infect mice via an intraperitoneal (IP) injection of the bacterial suspension (typically 0.5
mL).

o Group the animals (e.g., 10 mice per group) to receive different doses of the test
compounds.

o Administer treatment at specified time points, commonly 1 and 4 hours post-infection.[11]
The route is typically subcutaneous (SC).

o Test compounds include ceftazidime-avibactam (at a fixed 4:1 ratio), comparator
antibiotics (e.g., piperacillin-tazobactam), and a saline/vehicle control.[1]

e Outcome Assessment:
o Monitor the animals for mortality over a period of 4 to 7 days.
o Record the number of surviving animals in each dose group.

o Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from
the lethal infection, using a statistical method like log-probit analysis.[11]

Other Key Animal Models
Murine Thigh Infection Model

This localized infection model is a standard for PK/PD studies, allowing for the precise
quantification of bacterial killing in response to antibiotic exposure.

o Protocol Outline: Neutropenia is induced in mice as described for the pneumonia model. A
defined inoculum of bacteria (e.g., P. aeruginosa) is injected directly into the thigh muscle.
[10] Treatment is administered, and at 24 hours, the mice are euthanized. The entire thigh
muscle is excised, homogenized, and plated for CFU enumeration to determine the change
in bacterial load.[7]

o Key Findings: In this model, the efficacy of avibactam in combination with ceftazidime was
strongly correlated with the percentage of the dosing interval that the free drug concentration
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remains above a threshold concentration of 1 mg/L (%fT > CT 1 mg/liter).[7]

Rabbit Osteomyelitis Model

This model is used to evaluate treatments for deep-seated bone infections, which are

challenging to treat.

e Protocol Outline: Osteomyelitis is induced in rabbits via tibial injection of a high-concentration
inoculum (e.g., 2x10"8 CFU of KPC-producing K. pneumoniae).[12] Treatment is initiated 14
days later to allow the infection to establish and is administered for 7 days.[12] Efficacy is

assessed by quantifying the bacterial load in the bone.

o Key Findings: Ceftazidime-avibactam alone or in combination with other agents like colistin
or gentamicin significantly lowered bone bacterial counts compared to controls.[12] The
combination of CZA plus gentamicin achieved bone sterilization in 100% of the animals.[12]

Murine Urinary Tract Infection (UTI) Model

The UTI model simulates bladder and kidney infections and is critical for drugs intended to treat

these common infections.

Experimental Workflow: Murine UTI Model
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Caption: Workflow for an ascending murine urinary tract infection model.
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e Protocol Outline: An ascending, unobstructed UTI is established in female mice via
transurethral catheterization and instillation of a uropathogenic E. coli (UPEC) suspension
into the bladder.[13][14] Treatment begins 24 hours post-infection and continues for a set
duration (e.g., 72 hours).[13] At the study's conclusion, urine, bladder, and kidneys are
harvested, homogenized, and plated to determine bacterial counts.[13][14]

« Significance: This model allows for the evaluation of an antibiotic's ability to sterilize different
compartments of the urinary system. Studies using this model have demonstrated excellent
penetration of ceftazidime-avibactam into the renal parenchyma of rats and pigs, suggesting
that drug concentrations in the kidney interstitium are higher than in plasma.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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